2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with two methoxy groups at the 4 and 5 positions and a hex-1-yn-1-yl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzaldehyde and hex-1-yne.
Alkylation Reaction: The hex-1-yne is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the corresponding acetylide anion.
Nucleophilic Addition: The acetylide anion is then reacted with 4,5-dimethoxybenzaldehyde under anhydrous conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzoic acid.
Reduction: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(Hex-1-yn-1-yl)aniline: Similar structure but with an aniline group instead of an aldehyde.
2-(Hex-1-yn-1-yl)furan: Similar structure but with a furan ring instead of a benzaldehyde core.
4,5-Dimethoxybenzaldehyde: Lacks the hex-1-yn-1-yl group.
Uniqueness: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde is unique due to the presence of both the hex-1-yn-1-yl group and the dimethoxybenzaldehyde core
Properties
CAS No. |
106824-47-9 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-hex-1-ynyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-7-8-12-9-14(17-2)15(18-3)10-13(12)11-16/h9-11H,4-6H2,1-3H3 |
InChI Key |
PODVQUYAYLZQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC(=C(C=C1C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.